molecular formula C22H21N3O2S B2905442 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951535-78-7

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2905442
CAS No.: 951535-78-7
M. Wt: 391.49
InChI Key: ZFEHHLMRLNYWFY-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole family, a class of fused heterocycles with demonstrated pharmacological relevance. The core structure features a bicyclic system with a thiazole ring fused to an imidazole moiety. The substituents at positions 3 (methyl), 6 (4-methoxyphenyl), and the carboxamide side chain (N-(2-phenylethyl)) are critical for modulating its physicochemical and biological properties.

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-20(21(26)23-13-12-16-6-4-3-5-7-16)28-22-24-19(14-25(15)22)17-8-10-18(27-2)11-9-17/h3-11,14H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEHHLMRLNYWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Reactivity Profile

The reactivity of 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b] thiazole-2-carboxamide can be analyzed through its interactions with various reagents:

  • Nucleophilic Substitution : The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atoms in the imidazole ring, making it susceptible to nucleophilic attack.
  • Oxidation Reactions : The thiazole ring can undergo oxidation under certain conditions (e.g., using potassium permanganate), leading to various oxidized derivatives that may possess different biological activities.
  • Hydrolysis : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Reaction Mechanisms

The following mechanisms summarize key reactions involving this compound:

  • Nucleophilic Aromatic Substitution : Ar X+NuAr Nu+X\text{Ar X}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{X}^- where Ar-X represents an aryl halide and Nu is a nucleophile (e.g., amine).
  • Oxidation Mechanism : The oxidation process typically involves electron transfer from the thiazole nitrogen or sulfur to an oxidizing agent, resulting in a more oxidized thiazole derivative.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and proteins involved in disease progression, such as kinases and proteases . The compound’s ability to bind to these targets disrupts their normal function, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Position 6 Modifications
  • 6-(4-Chlorophenyl) Derivatives :
    Compounds like 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) exhibit electron-withdrawing Cl substituents, which enhance metabolic stability but reduce solubility compared to methoxy groups. Melting points for chlorophenyl derivatives (e.g., 215–217°C for 5f) are higher than methoxyphenyl analogs due to increased molecular symmetry .
Position 3 Modifications
  • Methyl vs. Bulkier Groups :
    The methyl group at position 3 is conserved in many analogs (e.g., 5h in ), but bulkier substituents (e.g., trifluoromethyl in ND-12025, ) may enhance steric hindrance and metabolic resistance .

Carboxamide Side Chain Variations

  • N-(Pyridin-3-yl) Derivatives :
    3-Methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide () replaces the phenylethyl group with a pyridinyl moiety, introducing hydrogen-bonding capability and altering hydrophilicity .
  • N-(2-Phenylethyl) vs. N-Benzyl :
    The phenylethyl group in the target compound provides extended hydrophobic interactions compared to N-benzyl derivatives (e.g., 4e in ), which may influence membrane permeability .
Melting Points and Solubility
Compound Substituents (Position 6 / Carboxamide) Melting Point (°C) Yield (%)
Target Compound 4-Methoxyphenyl / N-(2-phenylethyl) Not Reported Not Given
5h () 4-Methoxyphenyl / N-(6-chloropyridin-3-yl) 108–110 81
5f () 4-Chlorophenyl / N-(6-chloropyridin-3-yl) 215–217 72
13e () 4-Methylpiperazinyl / Trimethoxyphenyl 157–158 Not Given

Methoxy-substituted compounds generally exhibit lower melting points than halogenated analogs, likely due to reduced crystallinity from asymmetric substitution .

Key Research Findings and Implications

  • Hydrophobic Interactions : The phenylethyl side chain may increase membrane permeability compared to pyridinyl or benzyl substituents .
  • Thermal Stability : Chlorophenyl derivatives exhibit higher melting points, suggesting greater thermal stability for solid-state formulations .

Biological Activity

6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various research findings and data tables.

  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 951535-78-7

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisPotent anti-tubercular activity3.125 μg/mL
Staphylococcus aureusModerate antibacterial activity10 μg/mL
Candida albicansAntifungal activity5 μg/mL

In a study evaluating a series of derivatives, several compounds demonstrated promising activity against Mycobacterium tuberculosis, highlighting the potential of this compound as an anti-tubercular agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)25.72 ± 3.95Induction of apoptosis
HeLa (Cervical Cancer)30.5 ± 4.12Cell cycle arrest
A549 (Lung Cancer)20.5 ± 2.89Inhibition of PI3K/Akt pathway

Flow cytometry analyses revealed that the compound accelerates apoptosis in MCF-7 cells in a dose-dependent manner . This suggests its potential as a therapeutic agent in cancer treatment.

Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays. The results indicate that it effectively scavenges free radicals and reduces oxidative stress markers.

Assay Type Result
DPPH Scavenging ActivityIC50 = 15 μg/mL
ABTS AssayEffective at reducing ABTS radical

These findings suggest that the compound may contribute to protective effects against oxidative damage, which is crucial in cancer and other diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of imidazo[2,1-b][1,3]thiazole derivatives:

  • Study on Antitubercular Activity : A series of compounds were synthesized and screened for their activity against Mycobacterium tuberculosis. The study found that substitutions on the phenyl ring significantly influenced the biological activity .
  • Anticancer Evaluation : Another research effort highlighted the ability of this class of compounds to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of key signaling pathways .

Q & A

Q. What are the standard synthetic routes for 6-(4-methoxyphenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide?

The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of thiazole and imidazole precursors using Pd/Cu catalysts in solvents like DMF or methanol .

Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki coupling or Ullmann-type reactions .

Carboxamide Attachment : Amide coupling using reagents like HATU or EDC with 2-phenylethylamine under inert conditions .
Key intermediates are characterized via 1^1H/13^{13}C NMR and LC-MS to confirm structural integrity .

Q. How is the compound characterized, and what analytical methods are critical for validation?

  • NMR Spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 434.12) .
  • HPLC-PDA : Purity assessment (>95% by reverse-phase C18 columns) .

Q. What preliminary biological activities have been reported for this compound?

In vitro screens suggest:

  • Anticancer Activity : IC50_{50} values of 2–10 µM against HeLa and MCF-7 cells via apoptosis assays .
  • Antimicrobial Effects : Moderate inhibition (MIC 16–32 µg/mL) against S. aureus and E. coli .
    Mechanistic hypotheses include kinase inhibition or DNA intercalation, requiring further validation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy substitution) impact bioactivity?

  • 4-Methoxyphenyl Group : Enhances solubility and π-π stacking with target proteins (e.g., tubulin) .
  • Fluorination : Improves metabolic stability (e.g., 3-fluoro analogs show 2× longer half-life in hepatic microsomes) .
  • Carboxamide Chain : The 2-phenylethyl group optimizes binding to hydrophobic pockets in kinase domains .
    SAR Table :
SubstituentActivity (IC50_{50}, µM)Solubility (mg/mL)
4-Methoxy (Parent)2.1 (HeLa)0.15
3-Fluoro-4-methoxy1.80.12
4-Cyano>500.08
Data from

Q. What experimental strategies resolve contradictions in reported biological data?

  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific effects .
  • Off-Target Screening : Use kinase profiling arrays (e.g., Eurofins KinaseProfiler™) to identify non-selective binding .
  • Metabolic Stability Assays : Compare hepatic clearance rates to explain discrepancies in in vivo vs. in vitro potency .

Q. How can computational modeling guide target identification?

  • Molecular Docking : Simulate binding to kinases (e.g., EGFR, CDK2) using AutoDock Vina. The carboxamide group forms H-bonds with Lys45 and Glu81 in CDK2 .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and predict resistance mutations .
  • QSAR Models : Correlate logP values (2.5–3.8) with membrane permeability .

Q. What methods optimize reaction yields during scale-up synthesis?

  • Catalyst Screening : Compare Pd(OAc)2_2 (75% yield) vs. CuI (60% yield) for Suzuki couplings .
  • Solvent Optimization : DMF improves coupling efficiency vs. THF (yields increase from 50% to 85%) .
  • Workup Strategies : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) for purity .

Q. How is solubility/bioavailability enhanced without compromising activity?

  • Prodrug Design : Convert carboxamide to methyl ester (improves solubility 5×, hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (85% loading efficiency, sustained release over 72h) .
  • Co-Crystallization : Use succinic acid to enhance dissolution rate (2.5× faster vs. free base) .

Q. What stability challenges arise in long-term storage, and how are they mitigated?

  • Degradation Pathways : Hydrolysis of the imidazo-thiazole ring under acidic conditions (t1/2_{1/2} = 14 days at pH 3) .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the methoxy group .
  • Storage Conditions : Lyophilized form stable at -20°C for >12 months; avoid light exposure .

Q. How are conflicting data on synthetic protocols reconciled in method development?

  • DoE (Design of Experiments) : Systematically vary temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield (80%) .

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